

# Epronaz (CAS No. 59026-08-3): A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Epronaz

Cat. No.: B3054231

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Epronaz** (CAS No. 59026-08-3) is a sulfonyl triazole carboxamide that has garnered attention for its potent herbicidal activity. Structurally identified as N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide, its primary mechanism of action in plants is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This disruption of essential amino acid synthesis leads to the cessation of plant growth and eventual death. While its role as a herbicide is established, some commercial suppliers have also listed **Epronaz** as a potential kinase inhibitor with putative anticancer properties, although peer-reviewed evidence to substantiate this claim is currently limited. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of **Epronaz**, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its physicochemical properties.

## Physicochemical Properties

A summary of the key physicochemical properties of **Epronaz** is presented in Table 1.

Table 1: Physicochemical Data for **Epronaz**

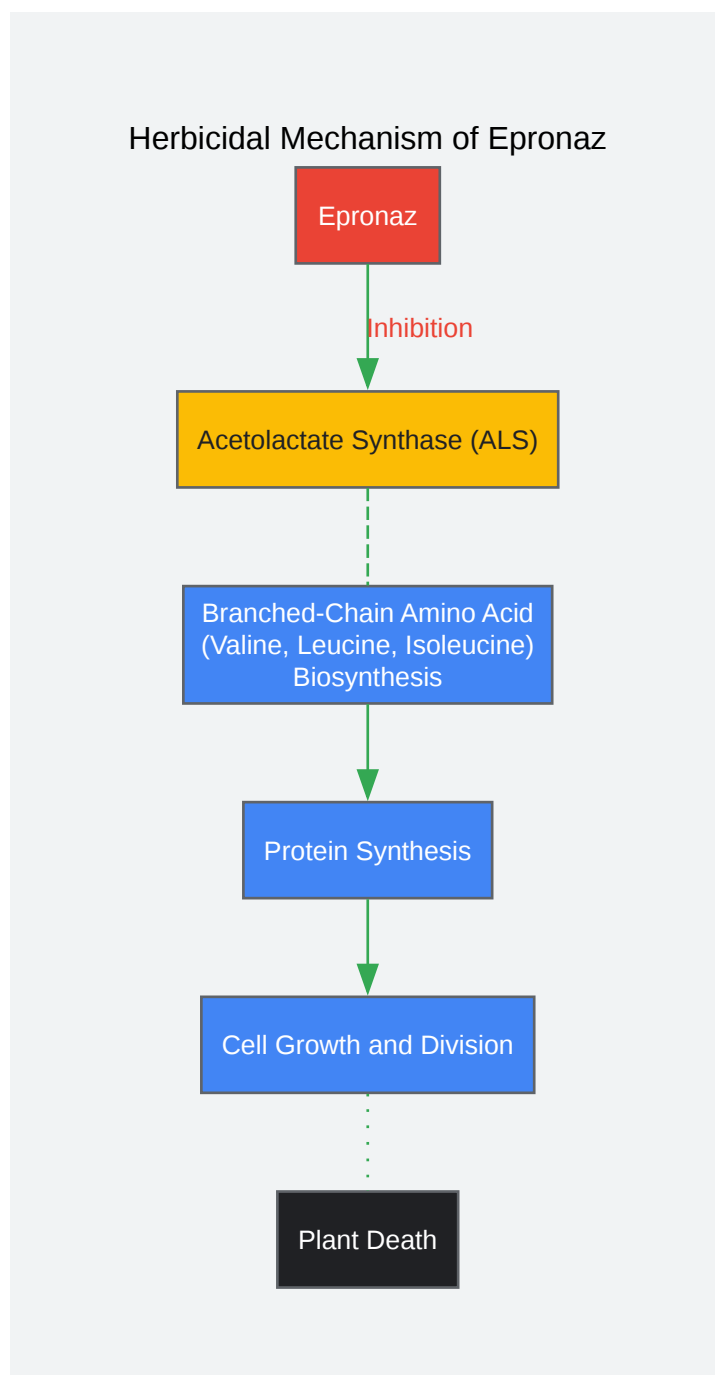
Property	Value	Source
CAS Number	59026-08-3	[Generic Chemical Supplier Data]
Molecular Formula	C <sub>11</sub> H <sub>20</sub> N <sub>4</sub> O <sub>3</sub> S	[Generic Chemical Supplier Data]
Molecular Weight	288.37 g/mol	[Generic Chemical Supplier Data]
IUPAC Name	N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide	[Generic Chemical Supplier Data]
Synonyms	SN-533, BTS-30843	[Generic Chemical Supplier Data]
Appearance	Solid (predicted)	[Generic Chemical Supplier Data]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

## Herbicidal Mechanism of Action

**Epronaz** belongs to the sulfonylurea and sulfonyl triazole carboxamide class of herbicides, which are known inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1][2]. ALS is a pivotal enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine[1].

## Signaling Pathway

The inhibition of ALS by **Epronaz** disrupts the production of these essential amino acids, leading to a cascade of effects that culminate in plant death. The proposed signaling pathway is depicted in the following diagram.



[Click to download full resolution via product page](#)

***Epronaz** inhibits the ALS enzyme, halting essential amino acid production.*

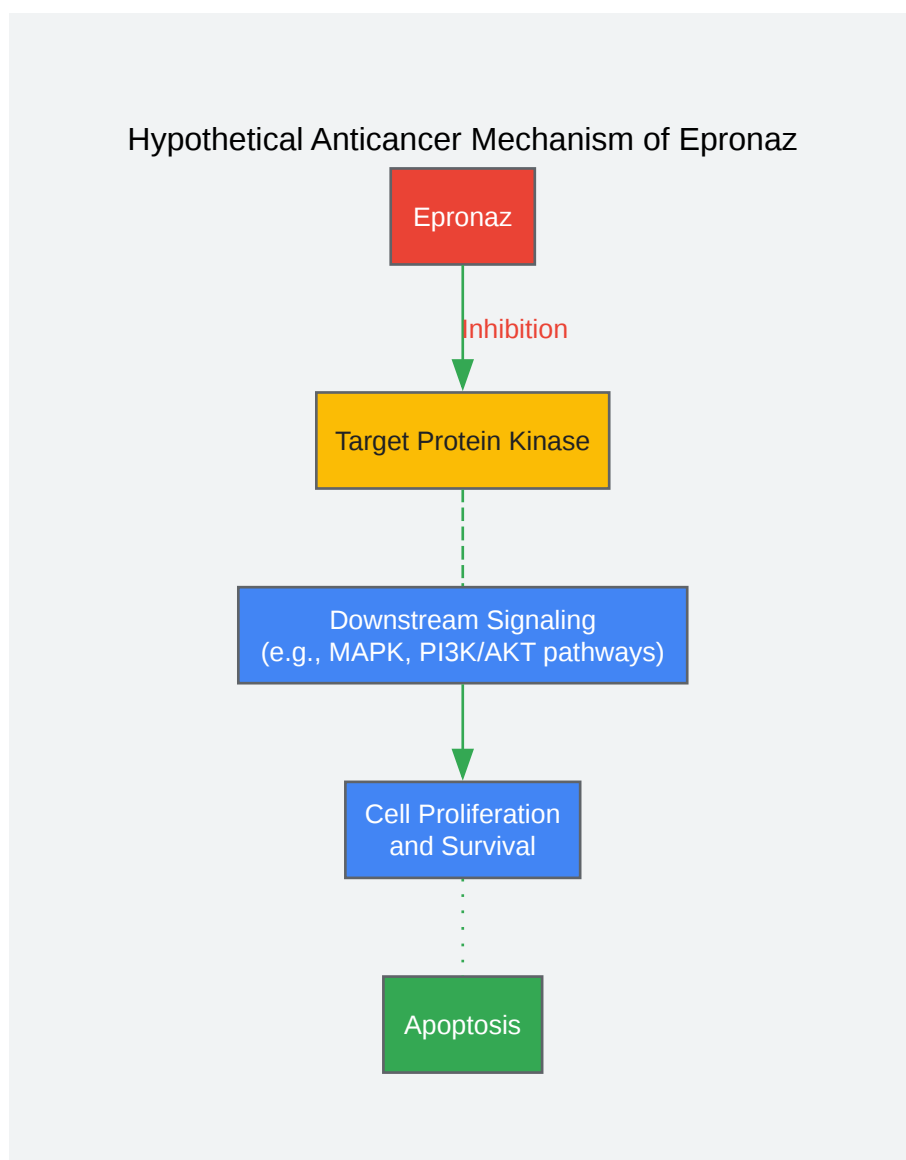
## Putative Anticancer Activity: Kinase Inhibition

While primarily recognized as a herbicide, **Epronaz** has been cataloged by some suppliers as a kinase inhibitor, suggesting potential applications in anticancer research. Protein kinases are

crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers[3][4]. However, there is a lack of specific, peer-reviewed scientific literature identifying the kinase targets of **Epronaz** or validating its efficacy as an anticancer agent.

## Hypothetical Signaling Pathway

Should **Epronaz** function as a kinase inhibitor, it would likely target one or more protein kinases involved in cancer cell proliferation, survival, or metastasis. A generalized signaling pathway for a hypothetical kinase inhibitor is shown below.



[Click to download full resolution via product page](#)

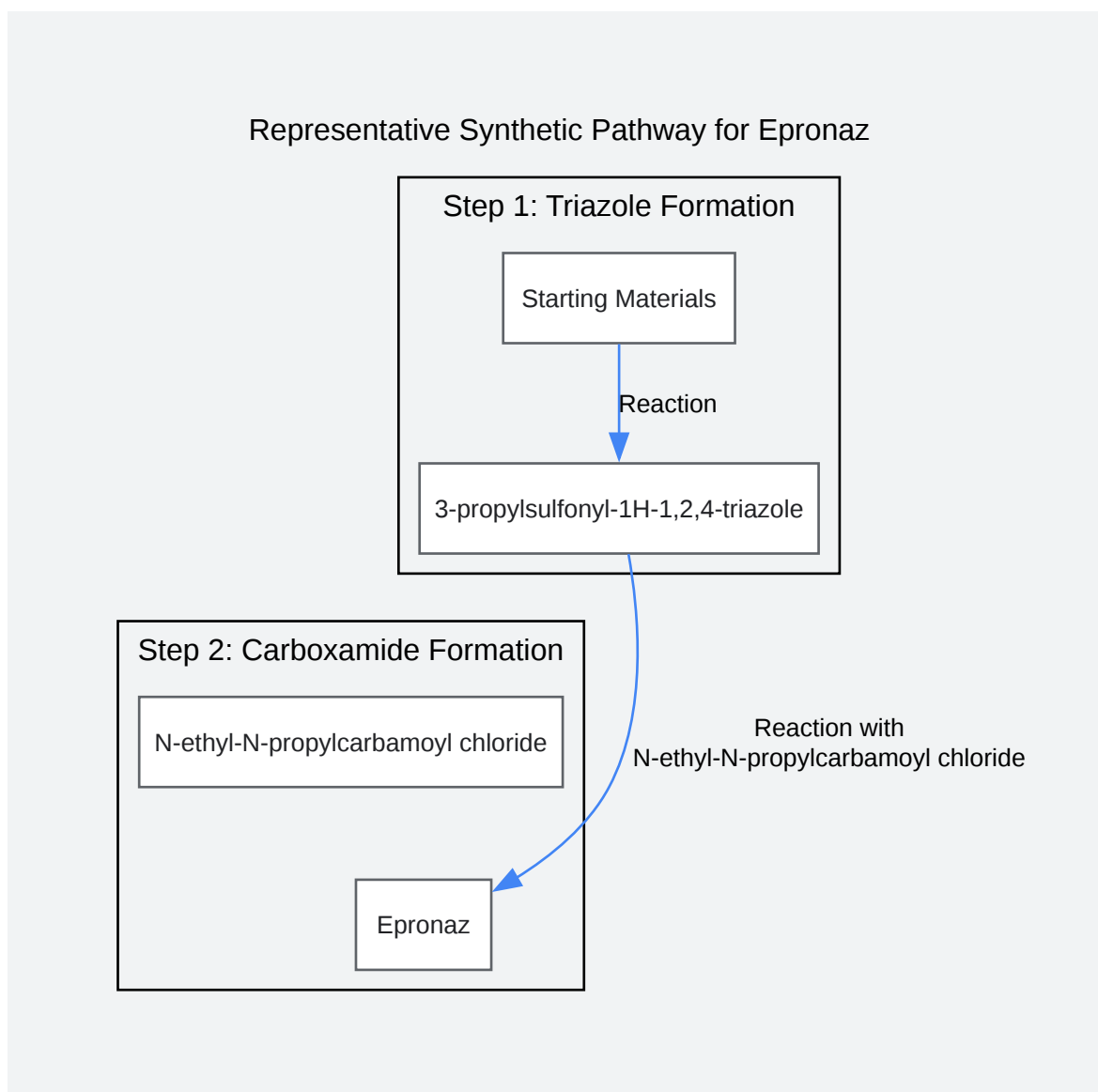
*A potential mechanism for **Epronaz** as a kinase inhibitor in cancer cells.*

## Experimental Protocols

Detailed experimental protocols for **Epronaz** are not readily available in the public domain. The following sections provide representative methodologies for the synthesis and biological evaluation of **Epronaz** based on standard practices for similar compounds.

### Representative Synthesis of Epronaz

The synthesis of N-substituted-1,2,4-triazole-1-carboxamides can be achieved through a multi-step process. A plausible synthetic route for **Epronaz** is outlined below, adapted from methodologies for related triazole carboxamide herbicides.



[Click to download full resolution via product page](#)

*A two-step synthetic workflow for producing **Epronaz**.*

#### Methodology:

- **Synthesis of 3-propylsulfonyl-1H-1,2,4-triazole:** This intermediate can be prepared from commercially available starting materials through a series of reactions, likely involving the formation of a triazole ring followed by oxidation of a thioether to the corresponding sulfone.
- **Synthesis of N-ethyl-N-propylcarbamoyl chloride:** This reagent can be synthesized by reacting N-ethyl-N-propylamine with phosgene or a phosgene equivalent.
- **Final Condensation:** The 3-propylsulfonyl-1H-1,2,4-triazole is reacted with N-ethyl-N-propylcarbamoyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) and an inert solvent (e.g., dichloromethane or acetonitrile) to yield **Epronaz**. The product would then be purified using standard techniques such as column chromatography or recrystallization.

## Herbicide Efficacy Assay (Whole Plant Assay)

This protocol describes a typical method for evaluating the herbicidal activity of a compound on target weed species.

## Workflow for Herbicide Efficacy Assay

Plant seeds of target weed species  
in pots with soil.



Grow plants in a controlled environment  
(e.g., greenhouse) to a specific stage.



Apply Epronaz at various concentrations  
(and a vehicle control) to the plants.



Incubate treated plants under controlled  
conditions for a set period (e.g., 14-21 days).



Assess herbicidal effects:  
- Visual injury scoring  
- Plant height and weight measurement



Analyze data to determine  
IC50 or GR50 values.

[Click to download full resolution via product page](#)

*A standard workflow for assessing the herbicidal potency of a compound.*

## Methodology:

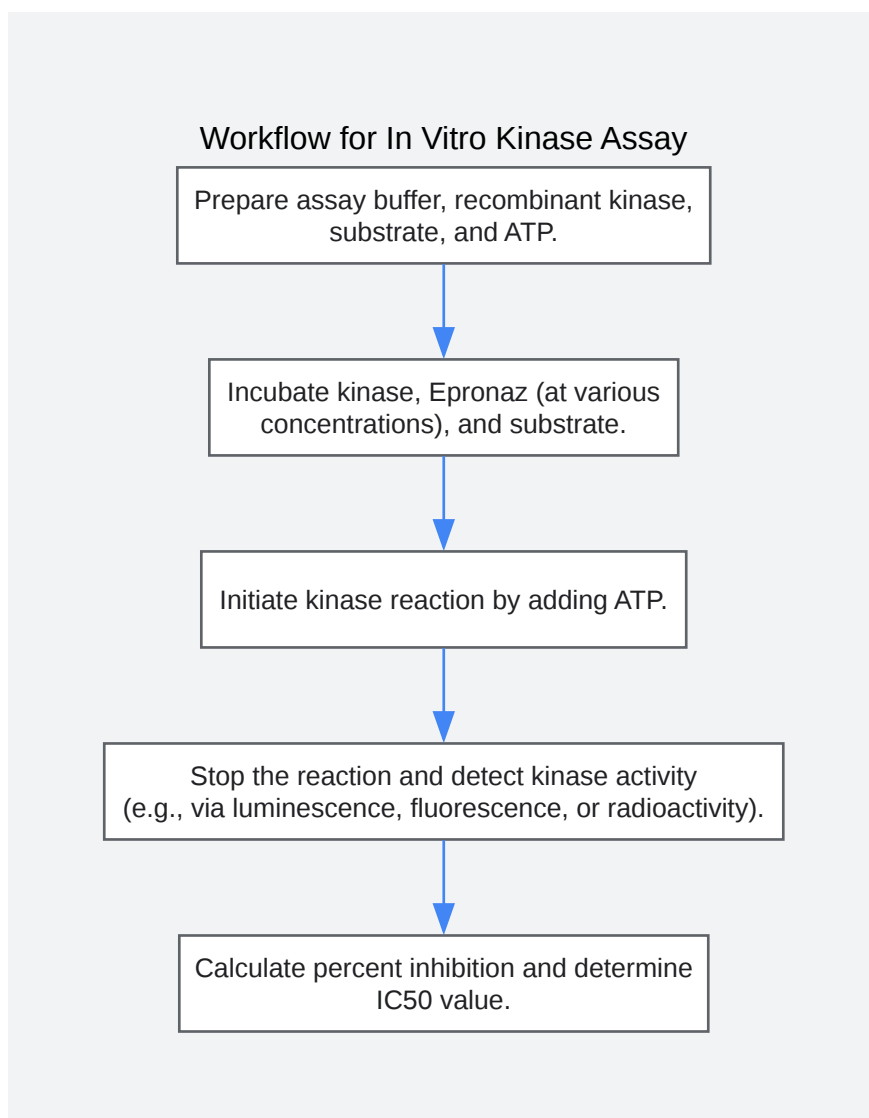
- Plant Cultivation: Seeds of a target weed species (e.g., *Avena fatua* or *Amaranthus retroflexus*) are sown in pots containing a standard potting mix.

- **Growth Conditions:** Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod until they reach a specific growth stage (e.g., 2-3 leaf stage).
- **Herbicide Application:** **Epronaz** is dissolved in a suitable solvent (e.g., acetone) and diluted to various concentrations in a solution containing a surfactant. The solutions are applied to the plants as a foliar spray. A control group is treated with the solvent and surfactant solution only.
- **Incubation and Assessment:** The treated plants are returned to the controlled environment for 14-21 days. Herbicidal effects are assessed by visual scoring of plant injury (on a scale of 0 to 100%), and by measuring plant height and fresh or dry weight.
- **Data Analysis:** The data are used to calculate the half-maximal inhibitory concentration ( $IC_{50}$ ) or the concentration required to cause a 50% reduction in growth ( $GR_{50}$ ).

## In Vitro Kinase Inhibition Assay

This protocol provides a general framework for testing the inhibitory activity of **Epronaz** against a specific protein kinase.





[Click to download full resolution via product page](#)

*A general procedure for evaluating in vitro kinase inhibition.*

**Methodology:**

- **Reagents:** A purified, recombinant protein kinase, its specific substrate (peptide or protein), and adenosine triphosphate (ATP) are required.
- **Assay Setup:** The assay is typically performed in a microplate format. The kinase, substrate, and varying concentrations of **Epronaz** (or a vehicle control) are incubated together in an appropriate assay buffer.

- **Reaction Initiation and Termination:** The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature and is then terminated, often by the addition of a stop reagent (e.g., EDTA).
- **Detection:** The extent of substrate phosphorylation is measured. Common detection methods include:
  - **Luminescence-based assays:** Measuring the amount of ATP remaining after the reaction.
  - **Fluorescence-based assays:** Using a fluorescently labeled antibody that recognizes the phosphorylated substrate.
  - **Radiometric assays:** Using radiolabeled ATP ( $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  or  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ ) and measuring the incorporation of the radiolabel into the substrate.
- **Data Analysis:** The percentage of kinase activity inhibition is calculated for each concentration of **Epronaz**, and the data are fitted to a dose-response curve to determine the  $\text{IC}_{50}$  value.

## Quantitative Data

Specific quantitative data for **Epronaz**, such as  $\text{IC}_{50}$  values for ALS inhibition or for any protein kinase, are not readily available in peer-reviewed literature. The tables below are provided as templates for the types of quantitative data that would be generated from the experimental protocols described above.

Table 2: Template for Herbicidal Activity Data

Target Weed Species	Growth Stage	Application Rate (g/ha)	Visual Injury (%)	Growth Reduction (%)
Species A	2-3 leaf	X	Y	Z
Species B	2-3 leaf	X	Y	Z

Table 3: Template for In Vitro Kinase Inhibition Data

Kinase Target	Substrate	ATP Concentration (μM)	IC <sub>50</sub> (μM)
Kinase A	Substrate A	X	Y
Kinase B	Substrate B	X	Y

## Conclusion

**Epronaz** is a sulfonyl triazole carboxamide with a well-understood mechanism of action as a herbicide, targeting the essential plant enzyme acetolactate synthase. Its potential as a kinase inhibitor for anticancer applications is an area that requires substantial further investigation, as current evidence is limited to non-peer-reviewed sources. The experimental protocols provided in this guide offer a framework for the synthesis and rigorous biological evaluation of **Epronaz** to further elucidate its activity profile and potential therapeutic applications. Researchers and drug development professionals are encouraged to pursue further studies to fully characterize the biological and pharmacological properties of this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- To cite this document: BenchChem. [Epronaz (CAS No. 59026-08-3): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3054231#epronaz-cas-number-59026-08-3]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)